molecular formula C10H15FN5O11P3 B1219471 ((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate CAS No. 128531-73-7

((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Cat. No.: B1219471
CAS No.: 128531-73-7
M. Wt: 493.17 g/mol
InChI Key: XTYFOHFICSGRIG-JFWOZONXSA-N
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Description

The compound “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” is a complex organic molecule that belongs to the class of nucleotides This compound is characterized by the presence of a purine base (adenine), a fluorinated tetrahydrofuran ring, and a triphosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the fluorotetrahydrofuran ring: This can be achieved through the fluorination of a suitable tetrahydrofuran derivative under controlled conditions.

    Attachment of the purine base: The purine base (adenine) is introduced via a glycosylation reaction, where the fluorotetrahydrofuran ring is coupled with a protected adenine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the triphosphate group, converting it to diphosphate or monophosphate forms.

    Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, oxidized purine bases, and substituted tetrahydrofuran rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential role in cellular processes. It can serve as a substrate for enzymes involved in nucleotide metabolism and is used in studies of DNA and RNA synthesis.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent by interfering with nucleic acid synthesis in pathogens or cancer cells.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in biochemical assays. Its stability and reactivity make it a valuable tool in various industrial processes.

Mechanism of Action

The mechanism by which “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. It may also inhibit enzyme activity by binding to active sites or allosteric sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A naturally occurring nucleotide with a similar triphosphate group but lacking the fluorinated tetrahydrofuran ring.

    Fludarabine triphosphate: A synthetic nucleotide analog used in chemotherapy, which also contains a purine base and a triphosphate group.

Uniqueness

The uniqueness of “((2S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate” lies in its fluorinated tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

128531-73-7

Molecular Formula

C10H15FN5O11P3

Molecular Weight

493.17 g/mol

IUPAC Name

[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15FN5O11P3/c11-6-1-5(2-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10H,1-2H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6-,10+/m0/s1

InChI Key

XTYFOHFICSGRIG-JFWOZONXSA-N

SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

2',3'-dideoxy-2'-fluoroadenosine triphosphate
2'-F-ddATP

Origin of Product

United States

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